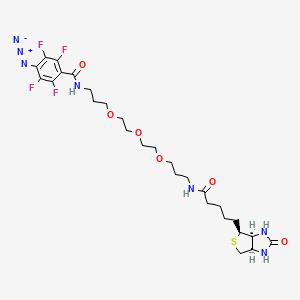
Biotin-teg-atfba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-teg-atfba: is a click chemistry reagent containing a perfluorophenylazide group. This compound is known for forming a highly stable azene intermediate that undergoes insertion and addition reactions in moderate to good yields after photolysis . It contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing alkyne groups . Additionally, it can undergo ring strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
Biotinylation of TEG: Biotin is conjugated to TEG to form biotin-TEG.
Introduction of Perfluorophenylazide Group: The biotin-TEG is then reacted with a perfluorophenylazide compound under specific conditions to introduce the azide group.
Industrial Production Methods: The industrial production of biotin-teg-atfba follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle the reagents and conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Biotin-teg-atfba undergoes several types of chemical reactions, including:
Insertion Reactions: The azene intermediate formed after photolysis can insert into various chemical bonds.
Addition Reactions: The azene intermediate can also add to multiple bonds, forming stable products.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common Reagents and Conditions:
Photolysis: Used to generate the azene intermediate.
Copper Catalysts: Used in CuAAc reactions.
Dibenzocyclooctyne or Bicyclononyne: Used in SPAAC reactions.
Major Products: The major products formed from these reactions are stable compounds resulting from the insertion and addition of the azene intermediate into various chemical bonds .
Aplicaciones Científicas De Investigación
Biotin-teg-atfba has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with biotin for detection and purification.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of biotin-teg-atfba involves the formation of a highly stable azene intermediate upon photolysis . This intermediate can undergo insertion and addition reactions with various chemical bonds, leading to the formation of stable products. The molecular targets and pathways involved include:
Azide Group: The azide group undergoes cycloaddition reactions with alkyne groups.
Azene Intermediate: The azene intermediate inserts into and adds to multiple bonds, forming stable products.
Comparación Con Compuestos Similares
Biotin-teg-atfba is unique due to its perfluorophenylazide group, which forms a highly stable azene intermediate. Similar compounds include:
Biotin-PEG-ATFB: Contains a polyethylene glycol (PEG) spacer instead of TEG.
Biotin-TEG: Lacks the perfluorophenylazide group and is used for different applications
This compound stands out due to its ability to form stable azene intermediates that undergo insertion and addition reactions, making it highly versatile for various scientific research applications .
Propiedades
Fórmula molecular |
C27H37F4N7O6S |
|---|---|
Peso molecular |
663.7 g/mol |
Nombre IUPAC |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1 |
Clave InChI |
GHQODKUWTHCHCF-UAVUOLJFSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




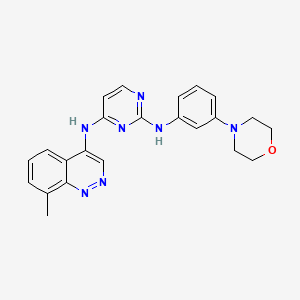

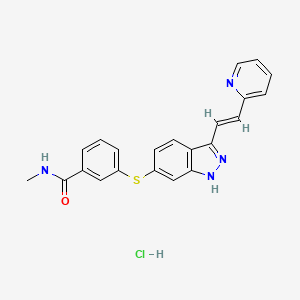
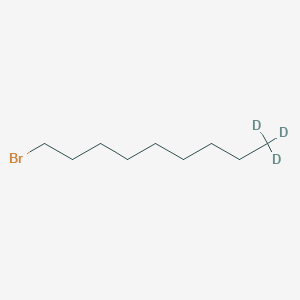
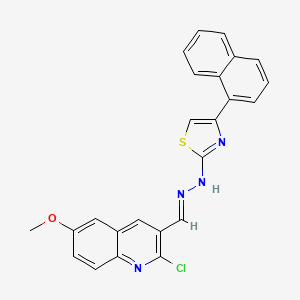
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

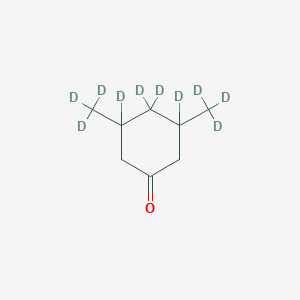

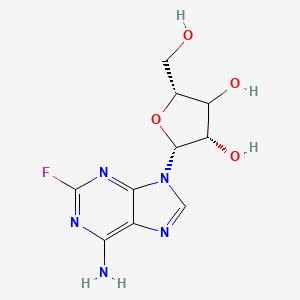

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
